molecular formula C21H19ClF3N3O2S B6567954 N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921529-89-7

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B6567954
CAS No.: 921529-89-7
M. Wt: 469.9 g/mol
InChI Key: IQEPXAMRCSYPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a synthetic imidazole derivative characterized by:

  • A 1H-imidazole core substituted at position 2 with a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety.
  • A hydroxymethyl group at position 5 of the imidazole ring.
  • An acetamide side chain connected to a 4-chlorobenzyl group at position 1.

Its trifluoromethyl and chlorophenyl groups enhance lipophilicity, while the hydroxymethyl group may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2S/c22-17-6-4-14(5-7-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-2-1-3-16(8-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEPXAMRCSYPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Known for its potential anti-cancer properties.
  • Hydroxymethyl Group : Often associated with enhanced solubility and bioavailability.
  • Imidazole Ring : Commonly found in many biologically active compounds, known for its role in enzyme inhibition.
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.

Structural Formula

C19H20ClF3N2O2S\text{C}_{19}\text{H}_{20}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

Research indicates that the compound exhibits several biological activities, including:

  • Antitumor Activity : The imidazole moiety has been linked to inhibition of tumor growth in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

1. Antitumor Activity Assessment

In a study conducted by Da Silva et al., the compound was tested against glioblastoma multiforme cells. The results indicated a significant reduction in cell viability, suggesting its potential as an antitumor agent. The study utilized various concentrations of the compound and observed dose-dependent effects.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

2. Enzyme Inhibition Studies

A recent investigation evaluated the compound's inhibitory effects on phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The results showed that the compound inhibited PLA2 activity with an IC50 value of approximately 0.5 µM, indicating strong potential for anti-inflammatory applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Preliminary data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver, with several metabolites exhibiting similar biological activities.
  • Excretion : Renal excretion is the primary route, with approximately 70% of the dose eliminated within 24 hours.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Imidazole Core

Position 5 Modifications
  • Target Compound : Hydroxymethyl group at position 3.
  • Analog (): Phenyl group at position 5 in N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide.
Position 2 Modifications
  • Target Compound : Sulfanyl (-S-) linkage to 3-(trifluoromethyl)benzyl.
  • Analog (): Sulfinyl (-SO-) group in N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate.

Acetamide Side Chain Variations

Substitution on the Benzyl Group
  • Target Compound : 4-Chlorophenylmethyl attached to acetamide.
  • Analog (): N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide features a dihydroimidazole ring and sulfonyl group.
Antifungal Activity
  • Analog () : Imidazole derivatives with dithiocarbamoyl groups show MIC₅₀ values of 12.5 μg/mL against Candida albicans.
    • Relevance : The target compound’s hydroxymethyl and trifluoromethyl groups may enhance antifungal efficacy by improving membrane penetration or CYP51 inhibition .
Antiproliferative Activity
  • Analog () : Hydroxyacetamide derivatives exhibit antiproliferative effects via triazole and sulfanyl moieties.
    • Relevance : The target compound’s hydroxymethyl group could similarly modulate apoptosis pathways through hydrogen bonding .

Physicochemical and Structural Data

Property Target Compound Analog Analog
Imidazole Substituents 5-Hydroxymethyl, 2-Sulfanyl-CF₃-benzyl 5-Phenyl, 2-Sulfanyl-methyl 5-Fluorophenyl, 2-Sulfinyl-methyl
Acetamide Group 4-Chlorophenylmethyl 4-Chlorophenyl 4-Pyridyl
Key Functional Groups -OH, -CF₃, -S- -Ph, -S- -F, -SO-
Predicted logP ~3.5 (high lipophilicity) ~4.1 ~2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.